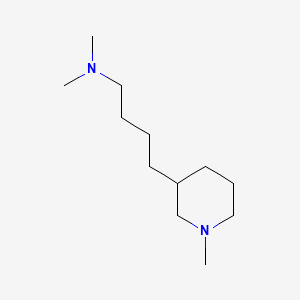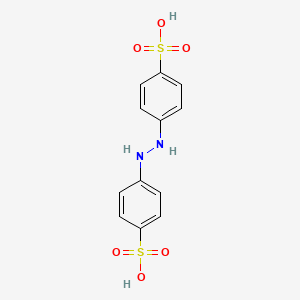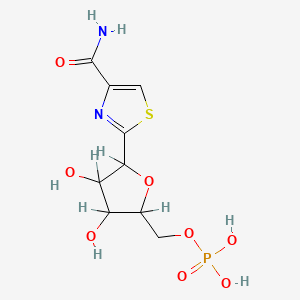
Phosphoric acid mono-(5-(4-carbamoyl-thiazol-2-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 343494 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological systems and its potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 343494 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger NSC 343494 molecule.
Oxidation and Reduction Reactions: These reactions are used to modify the functional groups within the molecule to achieve the desired chemical structure.
Industrial Production Methods
In an industrial setting, the production of NSC 343494 is scaled up using large reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and minimize impurities. The use of catalysts is also common to accelerate the reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 343494 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving NSC 343494 typically use reagents such as:
Oxidizing Agents: Examples include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine and bromine are often used in substitution reactions.
Major Products Formed
The major products formed from the reactions of NSC 343494 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
NSC 343494 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: NSC 343494 is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of NSC 343494 involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways and cellular processes. For example, NSC 343494 may inhibit certain enzymes or receptors, leading to changes in cellular function and potentially therapeutic effects.
Comparaison Avec Des Composés Similaires
NSC 343494 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 343495: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
NSC 343496: Another related compound with variations in its molecular structure, affecting its reactivity and applications.
In comparison, NSC 343494 stands out due to its specific interactions with molecular targets and its potential therapeutic benefits, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
83091-86-5 |
|---|---|
Formule moléculaire |
C9H13N2O8PS |
Poids moléculaire |
340.25 g/mol |
Nom IUPAC |
[5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8PS/c10-8(14)3-2-21-9(11-3)7-6(13)5(12)4(19-7)1-18-20(15,16)17/h2,4-7,12-13H,1H2,(H2,10,14)(H2,15,16,17) |
Clé InChI |
XDDGVTBJYGSVPM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide](/img/structure/B12786134.png)
![N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12786141.png)
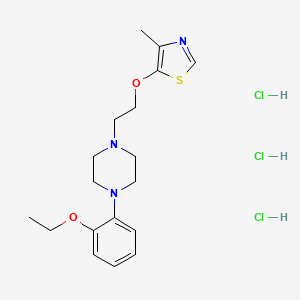
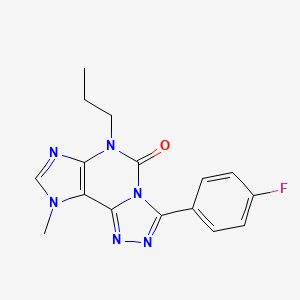
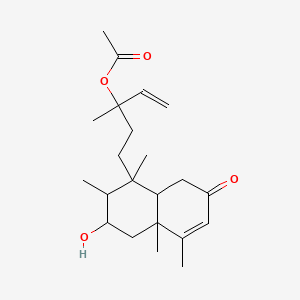
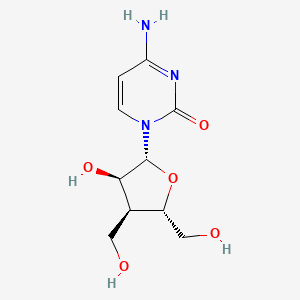

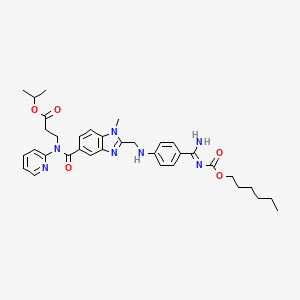

![2-ethyl-12-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B12786190.png)

